N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide
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Overview
Description
N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide is a small organic molecule belonging to the class of phenylpyrazoles . This compound is characterized by its complex structure, which includes a pyrazole ring fused to a pyrimidine ring, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then coupled with a substituted benzamide . The reaction conditions often include the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide involves inhibition of specific molecular targets. It has been shown to inhibit mitogen-activated protein kinase 14, which plays a role in cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Phenylpyrazoles: Compounds with a phenylpyrazole skeleton, which exhibit various biological activities.
Uniqueness
N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide is unique due to its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N6O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N,4-dimethyl-3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide |
InChI |
InChI=1S/C20H18N6O/c1-13-8-9-14(20(27)21-2)10-17(13)25-18-16-11-24-26(19(16)23-12-22-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,27)(H,22,23,25) |
InChI Key |
OYTBZXSFNNAVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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